molecular formula C21H20ClN3O2 B297478 7-(2-Chlorophenyl)-4-(4-methylphenyl)-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione

7-(2-Chlorophenyl)-4-(4-methylphenyl)-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione

Cat. No. B297478
M. Wt: 381.9 g/mol
InChI Key: CHLHKMCECJMFRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-Chlorophenyl)-4-(4-methylphenyl)-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione, also known as CTU, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and chemical biology. CTU is a cyclic triazene compound that contains two aromatic rings and a triazine ring. It has a unique structure that makes it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 7-(2-Chlorophenyl)-4-(4-methylphenyl)-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione is not fully understood. However, it has been proposed that 7-(2-Chlorophenyl)-4-(4-methylphenyl)-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione induces apoptosis in cancer cells by activating the caspase pathway. 7-(2-Chlorophenyl)-4-(4-methylphenyl)-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects:
7-(2-Chlorophenyl)-4-(4-methylphenyl)-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and have antibacterial and antifungal properties. In addition, 7-(2-Chlorophenyl)-4-(4-methylphenyl)-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione has been shown to have a low toxicity profile, which makes it a potential candidate for further investigation.

Advantages and Limitations for Lab Experiments

One of the advantages of 7-(2-Chlorophenyl)-4-(4-methylphenyl)-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione is its high purity, which allows for accurate and reproducible experiments. In addition, 7-(2-Chlorophenyl)-4-(4-methylphenyl)-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione has a unique structure that makes it a promising candidate for further investigation. However, one limitation of 7-(2-Chlorophenyl)-4-(4-methylphenyl)-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione is its complex synthesis method, which requires expertise in organic chemistry.

Future Directions

There are several future directions for research on 7-(2-Chlorophenyl)-4-(4-methylphenyl)-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione. One potential direction is to investigate its potential use as an anti-cancer agent in combination with other chemotherapy drugs. Another potential direction is to investigate its potential use as an anti-inflammatory agent in animal models of inflammation. In addition, further studies are needed to fully understand the mechanism of action of 7-(2-Chlorophenyl)-4-(4-methylphenyl)-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione and its potential applications in other fields, such as materials science and chemical biology.

Synthesis Methods

The synthesis of 7-(2-Chlorophenyl)-4-(4-methylphenyl)-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of 2-amino-4-chlorophenol with 4-methylbenzaldehyde to form a Schiff base. The Schiff base is then reacted with cyanuric chloride to form the triazine ring. The final step involves the reduction of the triazine ring to form 7-(2-Chlorophenyl)-4-(4-methylphenyl)-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione. This synthesis method has been optimized to yield high purity 7-(2-Chlorophenyl)-4-(4-methylphenyl)-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione.

Scientific Research Applications

7-(2-Chlorophenyl)-4-(4-methylphenyl)-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have anti-cancer activity by inducing apoptosis in cancer cells. 7-(2-Chlorophenyl)-4-(4-methylphenyl)-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione has also been investigated for its potential use as an anti-inflammatory agent. In addition, 7-(2-Chlorophenyl)-4-(4-methylphenyl)-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione has been shown to have antibacterial and antifungal properties.

properties

Product Name

7-(2-Chlorophenyl)-4-(4-methylphenyl)-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione

Molecular Formula

C21H20ClN3O2

Molecular Weight

381.9 g/mol

IUPAC Name

7-(2-chlorophenyl)-4-(4-methylphenyl)-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione

InChI

InChI=1S/C21H20ClN3O2/c1-13-7-9-14(10-8-13)25-20(26)17-18(15-5-2-3-6-16(15)22)23-11-4-12-24(23)19(17)21(25)27/h2-3,5-10,17-19H,4,11-12H2,1H3

InChI Key

CHLHKMCECJMFRC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)C3C(N4CCCN4C3C2=O)C5=CC=CC=C5Cl

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3C(N4CCCN4C3C2=O)C5=CC=CC=C5Cl

Origin of Product

United States

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